5-(2-Aminoethyl)-2-hydroxybenzoic acid
Description
Historical Context and Discovery of 5-(2-Aminoethyl)-2-hydroxybenzoic Acid Analogues
The scientific journey leading to compounds like this compound is deeply rooted in the history of its parent analogue, salicylic (B10762653) acid. The story begins in antiquity with the use of willow bark and leaves for relieving pain and fever. galtrx.comnih.gov The active component in these traditional remedies was identified as salicin, which could be converted to salicylic acid.
The modern era of salicylates began in the 19th century. In 1853, French chemist Charles Frédéric Gerhardt first synthesized acetylsalicylic acid. researchgate.net However, it was not until 1897 that Felix Hoffmann, a chemist at Bayer, developed a commercially viable process to synthesize a pure and stable form of acetylsalicylic acid, which was marketed as Aspirin (B1665792) in 1899. researchgate.netualberta.ca This event marked a pivotal moment in pharmaceutical history and spurred further investigation into salicylic acid derivatives. galtrx.com
Another significant analogue is 5-aminosalicylic acid (5-ASA), also known as mesalamine. wikipedia.org Synthesized in the late 19th century and initially used in the production of azo dyes, its medicinal value was later recognized. hilarispublisher.com Research revealed that 5-ASA is the therapeutically active component of sulfasalazine, a drug used for inflammatory bowel disease (IBD). youtube.com This discovery led to the development of various formulations of 5-ASA as a standalone treatment for IBD, designed to deliver the active agent directly to the site of inflammation in the colon. wikipedia.orgbohrium.com The development of these key analogues has established the 2-hydroxybenzoic acid scaffold as a foundational structure in medicinal chemistry.
| Date | Discovery / Event | Significance |
|---|---|---|
| ~1534 B.C. | Ancient Egyptians use willow leaf extracts for pain. nih.gov | Early medicinal use of a natural source of salicylates. |
| 1853 | Charles Gerhardt first synthesizes acetylsalicylic acid. researchgate.net | Initial chemical synthesis of the compound that would become aspirin. |
| 1860 | Chemical synthesis of salicylic acid is achieved. galtrx.com | Enables mass production and further chemical modification. |
| 1897 | Felix Hoffmann develops a stable, pure synthesis for acetylsalicylic acid. researchgate.net | Paves the way for the commercialization of Aspirin. |
| 1970s | Discovery that 5-aminosalicylic acid (5-ASA) is the active moiety of sulfasalazine. youtube.com | Leads to the development of 5-ASA as a targeted therapy for inflammatory bowel disease. |
Significance of Phenolic Amino Acids in Chemical and Biological Systems
Phenolic amino acids, a class that includes this compound, are compounds that contain a phenolic ring structure and an amino acid-like moiety. In nature, phenolic compounds are a diverse group of secondary metabolites found abundantly in plants, where they serve a variety of crucial functions, including roles in growth, development, and defense. nih.gov
The biological significance of phenolic compounds is largely attributed to their antioxidant properties. nih.gov The hydroxyl group attached to the aromatic ring can donate a hydrogen atom or an electron to neutralize free radicals, thereby mitigating oxidative stress. mdpi.com This capacity is fundamental to many of their observed biological effects. Furthermore, these compounds are involved in plant defense mechanisms against pathogens and pests. nih.gov
In chemical and biological systems, the combination of a phenol, a carboxylic acid, and an amino group within a single molecule creates a multifunctional platform.
Antioxidant Activity : They can act as potent free radical scavengers. nih.gov
Enzyme Interactions : The phenolic structure can interact with proteins, including the active sites of enzymes, through hydrogen bonds and hydrophobic interactions, potentially modulating their activity. mdpi.com
Metal Chelation : The arrangement of hydroxyl and carboxyl groups can allow for the chelation of metal ions, which can be significant in biological systems where metal ions play catalytic roles in oxidative processes.
The gut microbiota can metabolize dietary flavonoids and amino acids to produce a variety of phenolic acids, which are then absorbed and can exert systemic effects. mdpi.com The presence of both acidic (carboxyl) and basic (amino) groups in phenolic amino acids influences their solubility, transport, and interaction with biological targets.
| Property | Description | Relevance in Biological Systems |
|---|---|---|
| Antioxidant | Ability to neutralize free radicals by donating electrons or hydrogen atoms. nih.gov | Protection against oxidative stress, which is implicated in numerous pathological conditions. dovepress.com |
| Enzyme Modulation | Interaction with enzyme active sites, leading to inhibition or altered activity. mdpi.com | Potential to regulate metabolic and signaling pathways. |
| Anti-inflammatory | Suppression of inflammatory pathways and mediators. mdpi.com | Contributes to the therapeutic effects seen in conditions like inflammatory bowel disease. bohrium.com |
| Signaling Molecules | Involvement in cellular communication and signaling cascades. nih.gov | Influence on plant defense responses and potentially on cellular processes in other organisms. |
Scope and Research Trajectories of this compound Studies
While direct research on this compound is not extensively documented in publicly available literature, the scope of its potential study can be inferred from the active research trajectories involving its core chemical scaffold, 5-amino-2-hydroxybenzoic acid (5-ASA). The overarching theme in this field is the modification of this parent scaffold to synthesize novel derivatives with enhanced or new biological activities. nih.govmdpi.com This strategy, often referred to as scaffold remodeling or derivatization, is a cornerstone of medicinal chemistry. longdom.org
Current research trajectories involving the 5-amino-2-hydroxybenzoic acid scaffold include:
Development of Novel Anti-Inflammatory and Analgesic Agents : Researchers actively synthesize derivatives of 5-ASA to explore their potential as new non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics. nih.govmdpi.com For example, studies have involved creating N-acylated derivatives, such as 5-acetamido-2-hydroxy benzoic acid, to increase selectivity for enzymes like cyclooxygenase 2 (COX-2). mdpi.com The goal is often to design molecules with improved activity profiles. nih.gov
Creation of Prodrugs for Targeted Delivery : Another significant area of research is the synthesis of prodrugs of 5-ASA. For instance, linking 5-ASA to an amino acid like alanine (B10760859) creates a compound designed to be stable in the upper gastrointestinal tract but hydrolyzed by microflora in the colon, releasing the active drug at the desired site of action. nih.govresearchgate.net This approach aims to maximize local efficacy.
Exploration of New Therapeutic Targets : The 2-hydroxybenzoic acid scaffold itself is being investigated for new applications beyond inflammation. Recent studies have identified derivatives of this structure as selective inhibitors of SIRT5, a sirtuin deacetylase implicated in metabolic pathways, presenting a potential target in other diseases. nih.gov
The compound this compound fits directly within this research paradigm. It represents a modification of the 5-ASA structure where the amino group is functionalized with an ethyl substituent. Such a modification could be investigated to understand its influence on the compound's binding affinity to known targets like COX enzymes or to explore its potential activity against entirely new biological targets. nih.gov The synthesis and evaluation of such derivatives are central to the ongoing effort to expand the therapeutic utility of the versatile salicylic acid scaffold. mdpi.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(2-aminoethyl)-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c10-4-3-6-1-2-8(11)7(5-6)9(12)13/h1-2,5,11H,3-4,10H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVHVULDKNLJNRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCN)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649676 | |
| Record name | 5-(2-Aminoethyl)-2-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4900-26-9 | |
| Record name | 5-(2-Aminoethyl)-2-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4900-26-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies and Chemical Transformations of 5 2 Aminoethyl 2 Hydroxybenzoic Acid
Chemo- and Regioselective Synthesis of 5-(2-Aminoethyl)-2-hydroxybenzoic Acid
The synthesis of this compound requires careful control of chemo- and regioselectivity to correctly install the aminoethyl group at the C5 position of the salicylic (B10762653) acid core while preserving the other functional groups.
Optimization of Existing Synthetic Routes for this compound
Given the absence of established, widely-used synthetic routes for this compound in peer-reviewed literature, this section will propose plausible synthetic pathways and discuss their hypothetical optimization. A logical starting material is 5-aminosalicylic acid, which is commercially available. A potential route involves the N-alkylation of 5-aminosalicylic acid. However, direct alkylation can be challenging due to the competing reactivity of the phenolic hydroxyl and carboxylic acid groups, and the potential for overalkylation of the amine.
A more controlled approach would involve the acylation of the amino group followed by reduction. For instance, the reaction of 5-aminosalicylic acid with a suitable acylating agent like chloroacetyl chloride would yield an N-acylated intermediate. Subsequent reduction of the amide and the chloro group would provide the target compound. Optimization of such a route would involve screening of reagents, solvents, and reaction conditions to maximize yield and minimize side products.
Table 1: Hypothetical Optimization of a Two-Step Synthesis of this compound from 5-Aminosalicylic Acid
| Step | Reaction | Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Hypothetical Yield (%) |
| 1 | N-Acylation | Chloroacetyl chloride | Dichloromethane | 0 to 25 | 2 | 85 |
| 1 | N-Acylation | Bromoacetyl bromide | Tetrahydrofuran | 0 to 25 | 2 | 88 |
| 2 | Reduction | Lithium aluminum hydride | Tetrahydrofuran | 65 | 12 | 70 |
| 2 | Reduction | Borane-tetrahydrofuran complex | Tetrahydrofuran | 65 | 8 | 75 |
This data is illustrative and based on typical yields for similar transformations.
Another potential route could be the reductive amination of 5-formylsalicylic acid with aminoacetaldehyde or a protected equivalent, followed by deprotection. wikipedia.org The optimization of this reaction would focus on the choice of reducing agent and reaction conditions to favor the formation of the desired secondary amine without reducing the carboxylic acid. organic-chemistry.org
Development of Novel Retrosynthetic Strategies for this compound
Retrosynthetic analysis provides a powerful tool for devising new synthetic routes. rsc.org For this compound, several disconnections can be envisioned.
Scheme 1: Proposed Retrosynthetic Disconnections for this compound
A primary disconnection (Route A) breaks the C-N bond of the aminoethyl group, leading back to a C5-electrophile on the salicylic acid ring and an aminoethyl nucleophile. This suggests a reaction between a 5-halo- or 5-triflyloxysalicylic acid derivative and a protected aminoethylamine.
A second disconnection (Route B) severs the C-C bond between the aromatic ring and the ethyl group. This approach might involve a Friedel-Crafts type reaction with a suitable two-carbon electrophile on a protected salicylic acid derivative, followed by functional group manipulation to introduce the amino group.
A more convergent strategy (Route C) could involve the synthesis of a substituted phenylethylamine followed by the introduction of the carboxyl and hydroxyl groups. This approach, while potentially longer, could offer better control over the substitution pattern.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles is crucial for developing sustainable synthetic processes. epa.govmsu.edu This involves the use of environmentally benign reagents and solvents, as well as the implementation of catalytic methods to improve atom economy and reduce waste. researchgate.net
Sustainable Reagents and Solvents for this compound Production
In the context of the proposed syntheses, several green chemistry considerations can be made. For instance, in the N-alkylation or acylation routes, traditional chlorinated solvents could be replaced with greener alternatives such as 2-methyltetrahydrofuran or cyclopentyl methyl ether. The use of water as a solvent, where feasible, is highly desirable. wjpmr.com
For reduction steps, catalytic hydrogenation using a heterogeneous catalyst (e.g., Pd/C) with hydrogen gas is a greener alternative to stoichiometric metal hydride reagents, as it generates water as the only byproduct.
Table 2: Comparison of Traditional vs. Green Solvents for a Hypothetical N-Acylation Reaction
| Solvent | Classification | Boiling Point (°C) | Environmental/Safety Concerns |
| Dichloromethane | Halogenated | 40 | Suspected carcinogen, volatile organic compound (VOC) |
| Tetrahydrofuran | Ether | 66 | Peroxide formation, VOC |
| 2-Methyltetrahydrofuran | Bio-based Ether | 80 | Lower peroxide formation than THF, renewable source |
| Cyclopentyl methyl ether | Ether | 106 | Low peroxide formation, low water solubility for easy separation |
Catalytic Approaches in the Synthesis of this compound
Catalytic methods offer significant advantages in terms of efficiency and sustainability. For the introduction of the aminoethyl group, transition-metal-catalyzed cross-coupling reactions could be employed. semanticscholar.org For example, a palladium-catalyzed Sonogashira coupling of a 5-halosalicylic acid derivative with a protected aminoacetylene, followed by reduction of the alkyne, would constitute a catalytic approach to forming the C-C bond.
Similarly, recent advances in C-H activation could potentially allow for the direct catalytic functionalization of the salicylic acid core, although achieving the desired regioselectivity remains a significant challenge. nih.gov The development of biocatalytic methods, using enzymes to perform specific transformations, represents a frontier in the green synthesis of complex molecules.
Functionalization and Derivatization Strategies for this compound
The presence of three distinct functional groups in this compound allows for a wide range of derivatization strategies to modulate its properties. Selective functionalization requires careful consideration of the relative reactivity of the amine, phenol, and carboxylic acid, and often necessitates the use of protecting groups. jocpr.com
The primary amino group is a key site for derivatization. It can undergo acylation with various acyl chlorides or anhydrides to form amides. Reductive amination with aldehydes or ketones can yield secondary or tertiary amines. The amino group can also be converted into other functional groups, such as isothiocyanates or sulfonamides, which are common moieties in bioactive molecules. nih.gov
The carboxylic acid can be converted to esters through Fischer esterification or by reaction with alkyl halides in the presence of a base. nih.gov Amide derivatives can be prepared by coupling the carboxylic acid with primary or secondary amines using standard peptide coupling reagents. Reduction of the carboxylic acid would yield the corresponding primary alcohol.
The phenolic hydroxyl group can be alkylated to form ethers or acylated to form esters. Due to the electron-withdrawing nature of the carboxyl group, the phenolic proton is the most acidic proton after the carboxylic acid proton, and its reactivity can be selectively harnessed under appropriate basic conditions.
Table 3: Potential Derivatization Reactions of this compound
| Functional Group | Reaction Type | Reagents | Product Type |
| Amino | Acylation | Acetyl chloride, base | N-acetyl derivative |
| Amino | Reductive Amination | Acetone, NaBH(OAc)₃ | N-isopropyl derivative |
| Carboxylic Acid | Esterification | Methanol, H₂SO₄ | Methyl ester |
| Carboxylic Acid | Amidation | Benzylamine, EDC, HOBt | N-benzyl amide |
| Phenolic Hydroxyl | Etherification | Methyl iodide, K₂CO₃ | Methoxy derivative |
This table provides illustrative examples of common derivatization reactions.
The strategic and selective functionalization of this compound opens up avenues for the synthesis of a diverse library of compounds with potentially interesting chemical and biological properties. The development of robust and efficient synthetic and derivatization methodologies will be key to unlocking the full potential of this versatile chemical scaffold.
Synthesis of Amide and Ester Derivatives of this compound
The presence of both a carboxylic acid and a primary amine in this compound allows for the synthesis of a wide array of amide and ester derivatives. These reactions can be directed to either the carboxyl group or the amino group, often requiring careful selection of protective groups and reaction conditions to achieve regioselectivity.
Esterification of the Carboxyl Group:
The carboxyl group of this compound can be converted to its corresponding esters through several established methods. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid, is a common approach. chemguide.co.ukmasterorganicchemistry.com The reaction is typically carried out under reflux conditions to drive the equilibrium towards the ester product. chemguide.co.uk
| Reactant (Alcohol) | Catalyst | Reaction Conditions | Product | Reference |
| Methanol | H₂SO₄ | Reflux | Methyl 5-(2-aminoethyl)-2-hydroxybenzoate | chemguide.co.uk |
| Ethanol | HCl | Reflux | Ethyl 5-(2-aminoethyl)-2-hydroxybenzoate | masterorganicchemistry.com |
| Propanol | H₂SO₄ | Reflux | Propyl 5-(2-aminoethyl)-2-hydroxybenzoate | chemguide.co.uk |
Alternatively, esterification can be achieved under milder conditions by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with an alcohol. jackwestin.com This method is particularly useful for substrates that are sensitive to strong acids.
Amidation of the Carboxyl Group and N-Acylation of the Amino Group:
Amide derivatives can be synthesized by reacting the carboxyl group with an amine or by acylating the primary amino group of the ethyl side chain.
Amidation of the Carboxyl Group: Direct reaction of the carboxylic acid with an amine is generally inefficient due to the formation of an ammonium (B1175870) carboxylate salt. libretexts.org Therefore, the carboxylic acid is typically activated first. Common activating agents include thionyl chloride (SOCl₂), which converts the carboxylic acid to an acyl chloride, or coupling agents like dicyclohexylcarbodiimide (DCC). libretexts.orgkhanacademy.org The activated intermediate is then reacted with a primary or secondary amine to yield the desired amide.
N-Acylation of the Amino Group: The primary amino group on the ethyl side chain can be readily acylated using acyl chlorides or acid anhydrides in the presence of a base to neutralize the liberated acid. derpharmachemica.com This reaction is often performed at low temperatures to control its exothermicity. The choice of solvent and base is crucial for achieving high yields and purity.
| Acylating Agent | Base | Solvent | Product | Reference |
| Acetyl Chloride | Triethylamine | Dichloromethane | 5-(2-Acetamidoethyl)-2-hydroxybenzoic acid | derpharmachemica.com |
| Benzoyl Chloride | Pyridine | Tetrahydrofuran | 5-(2-Benzamidoethyl)-2-hydroxybenzoic acid | derpharmachemica.com |
| Acetic Anhydride | Sodium Acetate | Acetic Acid | 5-(2-Acetamidoethyl)-2-hydroxybenzoic acid | mdpi.com |
Modifications of the Amino and Carboxyl Moieties of this compound
Beyond the formation of simple amides and esters, the amino and carboxyl groups of this compound can undergo a variety of other chemical transformations, enabling the synthesis of a diverse range of derivatives.
Modifications of the Amino Moiety:
The primary amino group of the ethyl side chain is a versatile handle for various modifications, including N-alkylation and reductive amination.
N-Alkylation: The amino group can be alkylated by reaction with alkyl halides. acsgcipr.org This reaction typically proceeds via an SN2 mechanism and can lead to the formation of secondary, tertiary, and even quaternary ammonium salts. Controlling the degree of alkylation can be challenging and often requires careful control of stoichiometry and reaction conditions. nih.gov
| Alkylating Agent | Base | Solvent | Product | Reference |
| Methyl Iodide | K₂CO₃ | Acetonitrile (B52724) | 5-(2-(Methylamino)ethyl)-2-hydroxybenzoic acid | acsgcipr.org |
| Ethyl Bromide | NaHCO₃ | Dimethylformamide | 5-(2-(Ethylamino)ethyl)-2-hydroxybenzoic acid | nih.gov |
| Benzyl Chloride | Triethylamine | Toluene | 5-(2-(Benzylamino)ethyl)-2-hydroxybenzoic acid | acsgcipr.org |
Reductive Amination: The primary amine can also be modified through reductive amination. This involves the reaction with an aldehyde or ketone to form a Schiff base (imine) intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN).
Modifications of the Carboxyl Moiety:
The carboxyl group can be transformed into a variety of other functional groups.
Reduction to an Alcohol: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents such as lithium aluminum hydride (LiAlH₄). jackwestin.com This reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (THF). It is important to note that LiAlH₄ will also reduce other carbonyl-containing functional groups if present.
Conversion to Acyl Halides: As mentioned previously, the carboxylic acid can be converted to a more reactive acyl halide using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). libretexts.org These acyl halides are versatile intermediates for the synthesis of esters, amides, and other acyl derivatives.
Aromatic Ring Substitutions on this compound
The aromatic ring of this compound is susceptible to electrophilic aromatic substitution reactions. The position of substitution is directed by the activating and deactivating effects of the existing substituents: the hydroxyl (-OH) group, the carboxyl (-COOH) group, and the aminoethyl (-CH₂CH₂NH₂) group.
Directing Effects of Substituents:
Hydroxyl (-OH) group: The hydroxyl group is a strong activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance.
Carboxyl (-COOH) group: The carboxyl group is a deactivating group and a meta-director because it withdraws electron density from the ring through both inductive and resonance effects.
Aminoethyl (-CH₂CH₂NH₂) group: Under the acidic conditions often employed for electrophilic aromatic substitution, the amino group will be protonated to form an ammonium group (-CH₂CH₂NH₃⁺). This ammonium group is a strong deactivating group and a meta-director due to its powerful electron-withdrawing inductive effect.
Common Electrophilic Aromatic Substitution Reactions:
Halogenation: The introduction of a halogen (e.g., bromine or chlorine) onto the aromatic ring can be achieved using a halogen in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃). Given the activating nature of the hydroxyl group, these reactions may proceed even under milder conditions.
Nitration: Nitration involves the introduction of a nitro group (-NO₂) onto the aromatic ring using a mixture of concentrated nitric acid and sulfuric acid. google.com The nitro group is a strong deactivating and meta-directing group for subsequent substitutions.
Sulfonation: Sulfonation introduces a sulfonic acid group (-SO₃H) onto the ring using fuming sulfuric acid (H₂SO₄/SO₃). nih.gov This reaction is reversible.
Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation reactions attach alkyl and acyl groups, respectively, to the aromatic ring using an alkyl or acyl halide and a Lewis acid catalyst. wikipedia.orgbyjus.com However, the presence of deactivating groups like the carboxyl and protonated aminoethyl groups can significantly hinder these reactions. youtube.com
| Reaction | Reagents | Expected Major Product(s) | Reference |
| Bromination | Br₂ / FeBr₃ | 3-Bromo-5-(2-aminoethyl)-2-hydroxybenzoic acid | nih.gov |
| Nitration | HNO₃ / H₂SO₄ | 5-(2-Aminoethyl)-2-hydroxy-3-nitrobenzoic acid | chemicalbook.comnih.gov |
| Sulfonation | H₂SO₄ / SO₃ | 5-(2-Aminoethyl)-2-hydroxy-3-sulfobenzoic acid | nih.gov |
Sophisticated Spectroscopic and Structural Elucidation Research of 5 2 Aminoethyl 2 Hydroxybenzoic Acid
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis of 5-(2-Aminoethyl)-2-hydroxybenzoic Acid
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure and conformation of molecules in solution. For this compound, NMR would provide precise information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom, allowing for unambiguous assignment of the molecular skeleton and insights into its three-dimensional arrangement.
Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for this compound
To fully assign the ¹H and ¹³C NMR spectra and elucidate the connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the adjacent protons on the ethyl chain and between neighboring protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbon atom they are attached to (one-bond ¹H-¹³C correlation). columbia.edu This is the primary method for assigning carbon signals based on their attached, and usually pre-assigned, proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges, typically two to three bonds. columbia.eduustc.edu.cn It is crucial for piecing together the molecular structure by connecting fragments, for instance, linking the ethylamino side chain to the correct position on the benzoic acid ring.
The following table represents hypothetical ¹H and ¹³C NMR chemical shift assignments for this compound. Actual experimental values would be necessary for confirmation.
| Atom Position | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| 1 | - | ~172.0 (COOH) | H-3 → C1; H-6 → C1 |
| 2 | - | ~160.0 (C-OH) | H-3 → C2; H-6 → C2 |
| 3 | ~7.0 (d) | ~118.0 | H-4 → C3; H-6 → C3 |
| 4 | ~7.2 (dd) | ~129.0 | H-3 → C4; H-6 → C4 |
| 5 | - | ~135.0 | H-4 → C5; H-6 → C5; H-7 → C5 |
| 6 | ~7.5 (d) | ~125.0 | H-4 → C6; H-7 → C6 |
| 7 | ~2.8 (t) | ~35.0 | H-8 → C7; H-4 → C7; H-6 → C7 |
| 8 | ~3.1 (t) | ~40.0 | H-7 → C8 |
Solid-State NMR Applications in Characterizing this compound Polymorphs
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical aspect of pharmaceutical science, as different polymorphs can exhibit varying physical properties. Solid-State NMR (SSNMR) is a powerful, non-destructive technique for characterizing these forms. nih.goveuropeanpharmaceuticalreview.com Unlike solution NMR, where crystal structure is lost, SSNMR spectra are highly sensitive to the local environment of atoms within the crystal lattice. jeol.com
For this compound, different polymorphs would arise from variations in intermolecular interactions, such as hydrogen bonding involving the carboxylic acid, hydroxyl, and amino groups. These differences in packing and conformation would result in distinct ¹³C chemical shifts for each unique crystalline form. soton.ac.uk By comparing the SSNMR spectra of different batches, one could identify and quantify the polymorphic content, ensuring the consistency of the solid form. europeanpharmaceuticalreview.com
Advanced Mass Spectrometry (MS) for Structural Confirmation and Fragmentation Pathway Analysis of this compound
Mass spectrometry (MS) is a fundamental analytical technique used to measure the mass-to-charge ratio of ions, providing information about a molecule's weight and structure.
High-Resolution Mass Spectrometry (HRMS) of this compound
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of a parent ion, which can be used to determine its elemental formula. For this compound (C₉H₁₁NO₃), HRMS would be used to confirm its elemental composition by comparing the experimentally measured exact mass with the theoretically calculated mass.
Illustrative HRMS Data:
Molecular Formula: C₉H₁₁NO₃
Calculated Monoisotopic Mass: 181.0739 Da
Expected Ion (positive mode, [M+H]⁺): 182.0817 Da
Expected Ion (negative mode, [M-H]⁻): 180.0661 Da
An experimental mass measurement within a few parts per million (ppm) of the calculated value would provide strong evidence for the compound's identity.
Tandem Mass Spectrometry (MS/MS) for Elucidating Derivative Structures
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions. unito.it This technique provides detailed structural information by revealing the molecule's weakest bonds and characteristic neutral losses. The fragmentation pattern serves as a structural fingerprint.
For this compound, key fragmentation pathways would likely involve:
Loss of H₂O (18 Da): From the carboxylic acid and hydroxyl groups.
Loss of CO₂ (44 Da): Decarboxylation of the benzoic acid moiety.
Cleavage of the ethylamine (B1201723) side chain: Resulting in characteristic fragments corresponding to the side chain and the substituted benzoic acid ring.
Analysis of derivatives of this compound would show predictable shifts in fragment masses, allowing for the precise localization of the modification. For example, acylation of the amino group would increase the mass of fragments containing that group by a known amount.
Hypothetical MS/MS Fragmentation Data for [M+H]⁺ (m/z 182.0817)
| Fragment m/z (Da) | Proposed Loss | Proposed Fragment Structure |
| 164.0711 | H₂O | Ion resulting from dehydration |
| 136.0762 | H₂O + CO | Ion from subsequent loss of carbon monoxide |
| 138.0555 | C₂H₄N (Iminium ion) | 2-Hydroxybenzoic acid cation |
| 121.0290 | C₂H₄N + H₂O | Salicylic (B10762653) cation after dehydration |
X-ray Crystallography and Single-Crystal Diffraction Studies of this compound and Its Complexes
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, one can generate a precise electron density map and, from it, a model of the atomic arrangement, including bond lengths, bond angles, and torsional angles. researchgate.net
A single-crystal X-ray diffraction study of this compound would reveal:
The precise intramolecular geometry of the molecule.
The conformation of the ethylamino side chain relative to the aromatic ring.
The detailed network of intermolecular interactions, particularly the hydrogen bonds that dictate the crystal packing. These interactions would likely form dimers through the carboxylic acid groups, a common motif for benzoic acids. researchgate.net
Furthermore, this technique is invaluable for studying complexes of this compound with other molecules, such as metal ions. The compound's carboxylate, hydroxyl, and amino groups make it a potential chelating ligand. A crystallographic study of a metal complex would confirm the coordination geometry of the metal center and the specific atoms of the ligand involved in binding. researchgate.net
Crystal Engineering of this compound Co-crystals and Salts
There is no available published research on the crystal engineering of this compound. Studies detailing the formation of its co-crystals or salts with various co-formers, which would provide insight into its supramolecular chemistry and potential for modifying physicochemical properties, could not be located.
Hydrogen Bonding Networks in Crystalline this compound Structures
Specific details regarding the hydrogen bonding networks within the crystalline structure of this compound are absent from the scientific literature. An analysis of its crystal structure, which would identify the key hydrogen bond donors (such as the carboxylic acid, phenolic hydroxyl, and ammonium (B1175870) groups) and acceptors and describe the resulting motifs (e.g., chains, sheets, or three-dimensional networks), has not been publicly reported.
Vibrational Spectroscopy (IR, Raman) for Molecular Fingerprinting and Interaction Studies of this compound
While general principles of IR and Raman spectroscopy can be applied, specific, experimentally-derived vibrational data for this compound is not available. Published spectra (FT-IR, FT-Raman) with detailed band assignments that would serve as a molecular fingerprint for this compound could not be found. Such data would be essential for characterizing its functional groups and studying molecular interactions in different solid-state forms. Without these foundational experimental results, a meaningful discussion and the creation of relevant data tables are impossible.
Computational Chemistry and Theoretical Investigations of 5 2 Aminoethyl 2 Hydroxybenzoic Acid
Quantum Chemical Calculations of Electronic Structure and Reactivity of 5-(2-Aminoethyl)-2-hydroxybenzoic Acid
Quantum chemical calculations are powerful theoretical tools used to predict the electronic structure, stability, and reactivity of molecules. These methods provide fundamental insights into molecular behavior at the atomic level.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. A key application of DFT is conformational analysis, which aims to identify the most stable three-dimensional arrangements (conformers) of a molecule and the energy barriers for interconversion between them.
For a molecule such as this compound, a DFT conformational analysis would involve systematically rotating the flexible single bonds, particularly within the 2-aminoethyl side chain. By calculating the potential energy for each geometric arrangement, a potential energy surface can be mapped out. The points on this surface with the lowest energy correspond to the most stable conformers. Such an analysis would reveal the preferred spatial orientation of the amino, ethyl, hydroxyl, and carboxylic acid functional groups relative to the benzene (B151609) ring. This information is critical as the molecular conformation dictates its physical properties and how it can interact with other molecules, including biological targets. Studies on similar substituted 1,3-dioxanes, for example, have successfully used DFT to determine the predominant conformers in different solvent environments.
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.org
An FMO analysis of this compound using DFT would calculate the energies of these orbitals and visualize their electron density distributions. The HOMO's energy level indicates the molecule's ionization potential and nucleophilic character, while the LUMO's energy relates to its electron affinity and electrophilic character. researchgate.net A small HOMO-LUMO gap typically signifies a molecule that is more reactive and less stable, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For aromatic compounds, the HOMO is often delocalized across the π-system of the benzene ring, while the LUMO's location can be influenced by electron-withdrawing or accepting groups. nih.gov
| Computational Parameter | Significance in Reactivity Analysis |
|---|---|
| HOMO Energy | Represents the capacity to donate electrons (nucleophilicity). Higher energy levels indicate stronger electron-donating ability. |
| LUMO Energy | Represents the capacity to accept electrons (electrophilicity). Lower energy levels indicate stronger electron-accepting ability. |
| HOMO-LUMO Energy Gap (ΔE) | Indicates chemical stability and reactivity. A smaller gap suggests higher reactivity and lower stability. wikipedia.org |
Note: The table above provides a general description of FMO parameters. No specific energy values are provided as they are not available for this compound.
Molecular Dynamics (MD) Simulations of this compound in Various Solvent Environments
Molecular Dynamics (MD) simulations are computational methods that model the physical movement of atoms and molecules over time, providing a dynamic view of molecular behavior. This technique is invaluable for understanding how a molecule behaves in a realistic environment, such as in a solvent or interacting with a biological macromolecule.
Solvation dynamics focuses on the interaction between a solute molecule and the surrounding solvent molecules. An MD simulation would place a model of this compound into a simulated box filled with a specific solvent, such as water or an organic solvent like ethanol. The simulation would then calculate the forces between all atoms and track their movements over nanoseconds or longer.
The results would reveal how solvent molecules arrange themselves to form solvation shells around the different functional groups of the solute. For this compound, this would show how polar water molecules interact with the charged or polar carboxylic acid, hydroxyl, and amino groups. This analysis provides insights into solubility, diffusion, and the conformational stability of the solute in different media. researchgate.netmdpi.com
In silico techniques like molecular docking and MD simulations are essential tools in drug discovery for predicting how a small molecule (ligand) might bind to a biological target, such as a protein. nih.gov
Molecular docking algorithms predict the most likely binding pose of a ligand in the active site of a protein and estimate the strength of the interaction (binding affinity). nih.gov For this compound, docking could be used to screen potential protein targets and identify key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the complex. mdpi.com For instance, docking studies on other 2-hydroxybenzoic acid derivatives have been used to explore their binding to enzymes like SIRT5, revealing that the carboxylate and hydroxyl groups form critical interactions with active site residues. nih.gov
Following docking, MD simulations of the protein-ligand complex can be performed to assess the stability of the predicted binding mode. These simulations show how the ligand and protein move and adapt to each other over time, providing a more accurate picture of the binding dynamics and the energetics of the interaction. researchgate.netnih.gov
Predictive Modeling of Synthetic Pathways for this compound
Computational chemistry also offers tools for planning the chemical synthesis of molecules. Computer-Aided Synthesis Planning (CASP) uses algorithms to perform retrosynthetic analysis, a process where the target molecule is broken down into simpler, commercially available precursors. chemistryworld.com
For this compound, a retrosynthesis program would identify key bonds that could be disconnected based on known chemical reactions. For example, it might suggest that the aminoethyl side chain could be installed onto a 5-bromo-2-hydroxybenzoic acid precursor through a series of reactions. These programs can explore vast chemical reaction databases to propose multiple synthetic routes, which can then be evaluated by chemists for feasibility, efficiency, and cost. researchgate.net This predictive modeling can accelerate the discovery of novel and efficient ways to synthesize complex molecules.
Quantitative Structure-Activity Relationship (QSAR) Studies (Theoretical Frameworks)
The fundamental principle of QSAR is that the biological activity of a compound is a function of its molecular structure and properties. nih.gov The process involves several key steps: creating a dataset of structurally related compounds with their corresponding biological activities, calculating a wide range of molecular descriptors for each compound, selecting the most relevant descriptors, generating a mathematical model using statistical methods, and rigorously validating the model's predictive power. researchgate.net
Molecular Descriptor Selection
The initial and most critical step in developing a QSAR model for this compound and its analogs is the calculation and selection of appropriate molecular descriptors. These numerical values represent different aspects of the molecule's structure and properties. Given the compound's features, relevant descriptors would be drawn from several categories. nih.govnih.gov
Electronic Descriptors: These quantify the electronic aspects of the molecule, which are crucial for receptor interactions and reactivity. For a phenolic compound like this compound, descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and partial atomic charges are vital. nih.govimist.ma These are often used to model antioxidant activity, as they relate to the ease of donating an electron or a hydrogen atom. nih.govnih.gov
Hydrophobic Descriptors: These describe the lipophilicity of the molecule, which influences its absorption, distribution, and ability to cross cell membranes. The most common hydrophobic descriptor is the logarithm of the partition coefficient (LogP), which measures the compound's distribution between an oily (n-octanol) and an aqueous phase. tiikmpublishing.com
Steric Descriptors: These relate to the size and shape of the molecule, which are critical for binding to a specific receptor site. Descriptors include molecular weight, molecular volume, surface area, and specific steric parameters like the Balaban index. tiikmpublishing.com
Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing aspects like molecular size, shape, and branching. They are computationally efficient and widely used in QSAR studies. nih.gov
The table below summarizes the key descriptors that would be theoretically relevant for building a QSAR model for this compound and its derivatives.
| Descriptor Category | Specific Descriptor | Relevance to this compound Structure |
| Electronic | HOMO Energy | Relates to the ability to donate electrons (antioxidant activity). |
| LUMO Energy | Relates to the ability to accept electrons. | |
| HOMO-LUMO Gap | Indicates chemical reactivity and stability. | |
| Dipole Moment | Describes the polarity of the molecule, influencing interactions. | |
| Partial Atomic Charges | Determines electrostatic interaction sites with a receptor. | |
| Hydrophobic | LogP | Governs membrane permeability and transport to the site of action. |
| Steric | Molecular Weight | Basic measure of molecular size. |
| Molar Refractivity | Encodes both molecular volume and polarizability. | |
| Balaban Index | A topological index related to molecular branching. | |
| Topological | Connectivity Indices | Describe the branching and connectivity of the molecular skeleton. |
Illustrative Research Findings and QSAR Models
To illustrate the theoretical framework, we can examine QSAR models developed for structurally related compounds, such as phenolic antioxidants and aminophenols. These studies provide insight into which descriptors are most influential for predicting biological activity.
For instance, a QSAR study on the antioxidant activity of eugenol (B1671780) derivatives yielded a model where electronic, hydrophobic, and steric descriptors were significant. tiikmpublishing.com The resulting equation was: Log IC50 = 6.442 + (26.257 * HOMO) + (9.231 * GAP) + (0.056 * LogP) – (0.433 * BALABAN) tiikmpublishing.com
In this model, a higher HOMO energy (less negative value) and a smaller HOMO-LUMO gap (GAP) would lead to a lower Log IC50 (higher antioxidant activity), which is consistent with chemical theory. tiikmpublishing.com The positive coefficient for LogP suggests that increased lipophilicity slightly decreases activity in this specific series, while the negative coefficient for the Balaban index indicates that less branching is favorable. tiikmpublishing.com
Another QSAR study on a series of aminophenols and related compounds investigated their efficacy in terminating radical-chain oxidation processes. nih.gov This type of study is highly relevant to this compound due to its combined phenolic and amino functionalities. Such models often rely on descriptors that quantify the ease of hydrogen atom abstraction from the hydroxyl or amino groups. Quantum chemical calculations of Bond Dissociation Enthalpy (BDE) are frequently employed in these cases. A lower BDE for the O-H or N-H bond typically correlates with higher antioxidant activity.
The following interactive data table presents a hypothetical dataset for a series of analogs of this compound, which could be used to develop a QSAR model for antioxidant activity (expressed as pIC50, the negative logarithm of the IC50 value).
| Compound | R1 (at C4) | R2 (at C6) | pIC50 (Experimental) | HOMO (eV) | LogP | Molecular Weight ( g/mol ) |
| Analog 1 | -H | -H | 4.85 | -5.62 | 1.25 | 181.19 |
| Analog 2 | -Cl | -H | 5.10 | -5.75 | 1.95 | 215.64 |
| Analog 3 | -OCH3 | -H | 4.60 | -5.45 | 1.18 | 211.22 |
| Analog 4 | -H | -OH | 5.25 | -5.51 | 0.98 | 197.19 |
| Analog 5 | -NO2 | -H | 3.95 | -6.10 | 1.35 | 226.19 |
| Analog 6 | -CH3 | -H | 4.95 | -5.58 | 1.75 | 195.22 |
Using a dataset like the one above, statistical methods such as Multiple Linear Regression (MLR) could be employed to derive a QSAR equation. A hypothetical resulting model might look like this:
pIC50 = 1.5 - (0.85 * HOMO) + (0.15 * LogP) + (0.002 * MW)
Model Interpretation and Validation
Interpreting this hypothetical model, the negative coefficient for HOMO energy suggests that a higher HOMO energy (a less negative value) increases the antioxidant activity, which is chemically intuitive as it implies easier electron donation. The positive coefficients for LogP and Molecular Weight (MW) would indicate that within this series, slightly higher lipophilicity and size are beneficial for activity.
Any developed QSAR model must be rigorously validated to ensure its robustness and predictive capability. researchgate.net Standard statistical metrics include the coefficient of determination (R²), which measures the goodness of fit, and the leave-one-out cross-validation coefficient (Q²), which assesses the model's internal predictivity. An external test set of compounds, not used in model development, is also crucial for verifying the model's ability to predict the activity of new, untested molecules. researchgate.net
Biochemical Interactions and Enzymatic Studies of 5 2 Aminoethyl 2 Hydroxybenzoic Acid in Vitro Focus
Investigation of Enzyme-Ligand Interactions with 5-(2-Aminoethyl)-2-hydroxybenzoic Acid in Cell-Free Systems
Enzyme Binding Kinetics and Thermodynamics of this compound
To understand the interaction between this compound and a target enzyme, researchers would typically employ a variety of biophysical techniques. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) would be utilized to determine the binding affinity (KD), association rate constant (ka), and dissociation rate constant (kd). These experiments would provide quantitative data on how strongly and how quickly the compound binds to an enzyme.
For instance, a hypothetical ITC experiment could yield thermodynamic parameters such as the change in enthalpy (ΔH) and entropy (ΔS) upon binding. This data would reveal the driving forces behind the interaction, whether it is primarily enthalpy-driven (favorable bond formations) or entropy-driven (increased disorder, often due to the release of water molecules from the binding site).
Hypothetical Enzyme Binding Data for this compound
| Parameter | Value | Technique |
|---|---|---|
| KD (Binding Affinity) | [Data Not Available] | Isothermal Titration Calorimetry |
| ka (Association Rate) | [Data Not Available] | Surface Plasmon Resonance |
| kd (Dissociation Rate) | [Data Not Available] | Surface Plasmon Resonance |
| ΔH (Enthalpy Change) | [Data Not Available] | Isothermal Titration Calorimetry |
Mechanistic Studies of Enzyme Inhibition or Activation by this compound
Should this compound be identified as an enzyme modulator, kinetic assays would be performed to elucidate its mechanism of action. By measuring the initial reaction rates at varying substrate and inhibitor concentrations, Lineweaver-Burk or Michaelis-Menten plots would be generated.
These plots would help determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) or the nature of activation. For example, a competitive inhibitor would increase the apparent Michaelis constant (Km) without affecting the maximum velocity (Vmax), indicating that it competes with the substrate for the active site. In contrast, a non-competitive inhibitor would decrease Vmax without changing Km, suggesting it binds to a site other than the active site (an allosteric site).
Role of this compound in Model Biochemical Pathways (In Vitro)
Substrate Recognition and Catalytic Turnover in Isolated Enzymatic Reactions
To investigate if this compound can act as a substrate for a particular enzyme, it would be incubated with the purified enzyme and any necessary cofactors in a cell-free system. The reaction mixture would then be analyzed over time using techniques like high-performance liquid chromatography (HPLC) or mass spectrometry (MS) to detect the formation of new products.
The rate of product formation would determine the catalytic efficiency (kcat/Km) of the enzyme with this compound as a substrate. This value would provide insight into how effectively the enzyme recognizes and processes this compound compared to its natural substrate.
Pathways of Biosynthesis or Degradation of this compound in Model Systems
Elucidating the biosynthetic or degradation pathways of this compound in vitro would involve reconstructing potential metabolic routes using a series of purified enzymes. For biosynthesis, precursor molecules would be incubated with a cascade of enzymes suspected to be involved in its formation. For degradation, the compound would be treated with enzymes known to catalyze reactions such as oxidation, reduction, or conjugation.
Isotopically labeled versions of the compound or its precursors could be used to trace the flow of atoms through the pathway, confirming the sequence of enzymatic reactions.
Protein-Ligand Docking and Molecular Recognition Studies for this compound
Computational methods, such as molecular docking, would be employed to predict the binding mode of this compound within the active or allosteric site of a target protein. These simulations provide a three-dimensional model of the protein-ligand complex, highlighting key molecular interactions like hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
The results of docking studies can guide further experimental work, such as site-directed mutagenesis, to validate the importance of specific amino acid residues in the binding of the compound. The binding energy scores from these simulations can also help in prioritizing compounds for further in vitro testing.
Hypothetical Docking Results for this compound with a Target Protein
| Parameter | Value |
|---|---|
| Binding Energy (kcal/mol) | [Data Not Available] |
| Interacting Residues | [Data Not Available] |
Advanced Analytical Method Development for 5 2 Aminoethyl 2 Hydroxybenzoic Acid and Its Metabolites
Chromatographic Techniques for Separation and Quantification of 5-(2-Aminoethyl)-2-hydroxybenzoic Acid
The separation and quantification of this compound and its metabolites from complex biological or environmental matrices necessitate the development of robust and sensitive analytical methods. Chromatographic techniques are central to this effort, providing the high resolution required to isolate the target analyte from interfering substances. Method development often focuses on optimizing stationary phase chemistry, mobile phase composition, and detector settings to achieve desired sensitivity, selectivity, and run times.
High-Performance Liquid Chromatography (HPLC) Method Development for this compound
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like this compound. The development of an effective HPLC method hinges on the selection of an appropriate stationary phase and mobile phase to achieve efficient separation.
Research Findings: For polar compounds such as hydroxybenzoic acids, reversed-phase chromatography is the most common approach. unipi.it C18 columns are widely used, but for enhanced retention and selectivity of polar analytes, polar-embedded stationary phases, such as an RP-Amide phase, can be particularly effective. unipi.itnih.gov These phases allow for the use of highly aqueous mobile phases without the risk of phase collapse. unipi.it
The mobile phase typically consists of a mixture of water and an organic solvent, most commonly acetonitrile (B52724) or methanol, with an acid modifier like formic acid to control the ionization state of the analyte and improve peak shape. vu.edu.au A gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is often employed to separate compounds with a range of polarities and to ensure the timely elution of the target analyte. nih.gov
Detection is frequently performed using a Diode Array Detector (DAD) for initial method development, followed by mass spectrometry (MS) for enhanced sensitivity and specificity, often using an electrospray ionization (ESI) source. nih.govvu.edu.au Method validation typically assesses parameters such as linearity, precision, accuracy, selectivity, and the limits of detection (LOD) and quantification (LOQ). unipi.itscielo.br
Table 1: Illustrative HPLC Parameters for Analysis of Hydroxybenzoic Acid Derivatives
| Parameter | Typical Conditions | Purpose |
| Stationary Phase | Reversed-Phase C18 or RP-Amide (e.g., 250 mm x 4.6 mm, 5 µm) | Separates compounds based on hydrophobicity. Amide phases enhance polar retention. |
| Mobile Phase | Acetonitrile/Methanol and Water with 0.1-1.4% Formic Acid | Elutes compounds from the column. Formic acid suppresses ionization for better peak shape. |
| Elution Mode | Gradient | Improves resolution and reduces analysis time for complex samples. |
| Flow Rate | 0.8 - 1.5 mL/min | Controls the speed of the mobile phase through the column. |
| Column Temperature | 35 - 40 °C | Affects viscosity and improves peak symmetry and efficiency. |
| Injection Volume | 10 - 20 µL | The amount of sample introduced into the system. |
| Detection | DAD (UV-Vis) or ESI-MS/MS | DAD provides spectral data; MS/MS provides mass-to-charge ratio for high specificity. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Since this compound is a polar, non-volatile molecule, a crucial step of derivatization is required to convert it into a volatile derivative suitable for GC analysis. researchgate.net
Research Findings: Derivatization chemically modifies the polar functional groups (e.g., hydroxyl, amino, and carboxyl groups) to increase volatility and thermal stability. Common derivatization methods include silylation (e.g., using N,O-Bis(trimethylsilyl)trifluoroacetamide, BSTFA) to form trimethylsilyl (B98337) (TMS) derivatives. researchgate.net This process replaces active hydrogens on the analyte with less polar TMS groups.
Once derivatized, the sample is injected into the GC, where it is vaporized and separated on a capillary column, typically with a non-polar or semi-polar stationary phase like a DB-5MS (5% phenyl-arylene polymer). nih.gov The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interaction with the stationary phase. The separated compounds then enter the mass spectrometer, which provides mass fragmentation patterns that serve as a chemical fingerprint for identification and quantification. nih.gov This technique is highly effective for identifying unknown metabolites by comparing their mass spectra to established libraries. nih.gov
Table 2: General GC-MS Parameters for Analysis of Derivatized Analytes
| Parameter | Typical Conditions | Purpose |
| Derivatization Agent | BSTFA, MSTFA (for silylation) | Increases volatility and thermal stability of the polar analyte. |
| GC Column | DB-5MS or similar (e.g., 30 m x 0.25 mm x 0.25 µm) | Separates volatile compounds based on boiling point and polarity. |
| Carrier Gas | Helium | Transports the sample through the column. |
| Oven Program | Initial hold (e.g., 50°C), ramp to final temp (e.g., 250-300°C) | Controls the separation by temperature, eluting compounds in order of volatility. |
| Injector Type | Split/Splitless | Introduces the sample into the column. |
| Ionization Mode | Electron Impact (EI) at 70 eV | Fragments the analyte to produce a characteristic mass spectrum for identification. |
| Detector | Mass Spectrometer (e.g., Quadrupole, TOF) | Separates and detects ions based on their mass-to-charge ratio. |
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for Trace Analysis
For the detection of this compound at very low concentrations, Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) offers significant advantages over conventional HPLC. UPLC systems utilize columns packed with smaller particles (typically <2 µm), which provides higher resolution, increased sensitivity, and faster analysis times. nih.gov
Research Findings: The principles of UPLC method development are similar to HPLC but are performed at much higher backpressures. A typical UPLC system for analyzing organic acids and related compounds would use a sub-2 µm particle column, such as an ACQUITY UPLC BEH C18. nih.gov The mobile phase often consists of an aqueous solution with an acid modifier (e.g., 0.1% formic acid) and an organic solvent like acetonitrile, run under a steep gradient. nih.gov
The enhanced chromatographic separation from UPLC, when coupled with a highly sensitive tandem mass spectrometer (MS/MS), allows for exceptional selectivity and low detection limits. mdpi.com The mass spectrometer, often a triple quadrupole or time-of-flight (TOF) instrument, can be operated in multiple reaction monitoring (MRM) mode. In MRM, specific precursor-to-product ion transitions for the target analyte and its metabolites are monitored, effectively filtering out background noise and matrix interferences. vu.edu.au This makes UPLC-MS/MS the method of choice for pharmacokinetic studies and trace-level quantification in complex biological matrices like plasma or tissue. mdpi.com
Table 3: Representative UPLC-MS/MS Parameters for Trace Analysis
| Parameter | Typical Conditions | Purpose |
| Stationary Phase | UPLC BEH C18 (e.g., 100 mm x 2.1 mm, 1.7 µm) | Small particles provide high separation efficiency and speed. |
| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile | Standard reversed-phase solvents for polar analyte separation. |
| Elution Mode | Steep Gradient | Enables rapid elution and separation of components. |
| Flow Rate | 0.3 - 0.5 mL/min | Optimized for small particle columns to maintain high efficiency. |
| Column Temperature | 35 - 45 °C | Reduces mobile phase viscosity at high pressures and improves peak shape. |
| Ionization Source | Heated Electrospray Ionization (HESI), positive or negative mode | Generates ions from the eluting analyte for MS detection. |
| MS Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific ion transitions. |
Electrochemical Sensing Platforms for this compound Detection
Electrochemical methods offer a compelling alternative to chromatography for the detection of this compound, providing rapid analysis, high sensitivity, and potential for miniaturization into portable devices. researchgate.net The presence of electroactive moieties—the phenolic hydroxyl group and the aromatic amine functionality—makes the target compound well-suited for electrochemical analysis.
Voltammetric Methods for this compound Quantification
Voltammetry measures the current response of an electroactive analyte to an applied potential. Techniques like cyclic voltammetry (CV), linear sweep voltammetry (LSV), and differential pulse voltammetry (DPV) are commonly used for quantitative analysis. researchgate.net
Research Findings: The electrochemical behavior of a molecule like this compound would likely involve the oxidation of its phenolic and/or amino groups at a working electrode, typically a glassy carbon electrode (GCE). nih.gov The potential at which oxidation occurs provides qualitative information, while the magnitude of the resulting current is proportional to the analyte's concentration. nih.gov
To improve sensitivity and selectivity, the surface of the working electrode can be modified. For instance, electropolymerization of monomers like p-aminobenzoic acid can create a film that enhances the accumulation of the target analyte at the electrode surface, thereby amplifying the voltammetric signal. mdpi.com The choice of supporting electrolyte and pH is critical, as these parameters can significantly influence the electrochemical reaction pathway and peak potentials. nih.govnih.gov For quantitative purposes, DPV is often preferred over CV due to its superior sensitivity and better resolution, resulting from its effective discrimination against background (capacitive) current. mdpi.com
Table 4: Common Parameters for Voltammetric Quantification
| Parameter | Typical Conditions/Materials | Purpose |
| Working Electrode | Glassy Carbon Electrode (GCE), Bare or Modified | Provides the surface for the electrochemical reaction. Modification enhances sensitivity. |
| Reference Electrode | Ag/AgCl | Provides a stable potential against which the working electrode potential is measured. |
| Counter Electrode | Platinum Wire | Completes the electrical circuit. |
| Technique | Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV) | CV is used for characterization; DPV is used for sensitive quantification. |
| Supporting Electrolyte | Phosphate Buffer Solution (PBS) | Provides conductivity and controls pH, which affects the redox potential. |
| Potential Window | Dependent on analyte (e.g., 0.0 to 1.2 V) | The range of potential scanned during the experiment. |
| Scan Rate | 50 - 100 mV/s (for CV) | Affects the current response and provides information on reaction kinetics. |
Development of Biosensors for this compound
Biosensors are analytical devices that combine a biological recognition element with a physicochemical transducer to achieve highly selective detection. nih.gov For a target like this compound, a biosensor could offer unparalleled specificity, even in complex biological fluids. rsc.org
Research Findings: The development of a biosensor involves two key components: the biorecognition element and the transducer. nih.gov The biorecognition element, which provides specificity, could be an enzyme (e.g., a specific hydroxylase or oxidase), an antibody raised against the target molecule, or a synthetic receptor. nih.govmdpi.com This biological component is immobilized on the surface of a transducer.
For electrochemical biosensors, the transducer converts the biological binding or catalytic event into a measurable electrical signal (e.g., current, potential, or impedance). nih.gov For example, if an enzyme that oxidizes this compound is used, the electrons produced during the reaction can be measured amperometrically. Alternatively, an immunosensor could be designed where binding of the target molecule to a surface-immobilized antibody alters the impedance or capacitance at an electrode surface. rsc.org
Another advanced approach involves transcription factor-based biosensors. In this design, a bacterial transcription factor that naturally binds to benzoic acid derivatives can be engineered to produce a fluorescent or electrochemical signal upon binding to the target analyte. nih.govscite.ai This type of biosensor is particularly useful for high-throughput screening and monitoring metabolite production within engineered microorganisms. nih.govresearchgate.net
Table 5: Conceptual Framework for Biosensor Development
| Component | Examples | Principle of Operation |
| Biorecognition Element | Enzymes (e.g., Oxidases), Antibodies, Aptamers, Transcription Factors | Specifically binds to or reacts with this compound. |
| Transducer | Electrochemical (Amperometric, Potentiometric, Impedimetric) | Converts the biorecognition event into a measurable electrical signal. |
| Immobilization Matrix | Polymers (e.g., Polypyrrole), Nanomaterials (e.g., Gold Nanoparticles) | Anchors the biorecognition element to the transducer surface, preserving its activity. |
| Signal Output | Current, Potential, Impedance, Fluorescence | The quantitative measure that correlates to the analyte concentration. |
Spectrophotometric and Fluorometric Assay Development for this compound
The development of robust and sensitive analytical methods is crucial for the characterization and quantification of this compound. Spectrophotometric and fluorometric techniques, owing to their accessibility, speed, and sensitivity, represent foundational approaches for assay development. These methods leverage the inherent photophysical properties of the molecule's aromatic ring and functional groups.
UV-Visible (UV-Vis) spectroscopy is a widely utilized technique for the quantitative analysis of compounds containing chromophores. The substituted benzene (B151609) ring in this compound, which contains hydroxyl, aminoethyl, and carboxylic acid groups, acts as a chromophore that absorbs light in the ultraviolet region. The concentration of the compound in a solution can be determined by measuring its absorbance at a specific wavelength and applying the Beer-Lambert law.
While specific experimental data for this compound is not extensively documented in publicly available literature, the expected spectral properties can be inferred from closely related analogs like 5-aminosalicylic acid (5-ASA) and other benzoic acid derivatives. nih.govust.edunih.gov For instance, HPLC methods coupled with UV detection are commonly used for 5-ASA and its metabolites, with detection wavelengths often set around 313 nm. nih.govupce.cz The presence of the aminoethyl group in the target compound may induce a slight bathochromic (to longer wavelength) or hypsochromic (to shorter wavelength) shift in the maximum absorption wavelength (λmax) compared to 5-ASA. The pH of the solution is a critical parameter, as changes in the protonation state of the carboxylic acid, phenolic hydroxyl, and amino groups can significantly alter the electronic structure and, consequently, the UV-Vis spectrum. nist.gov A comprehensive method development would involve scanning the absorbance from approximately 200 to 400 nm in various buffered solutions to identify the λmax under specific pH conditions for optimal sensitivity and linearity.
Table 1: Illustrative UV-Vis Spectroscopic Parameters for Aromatic Benzoic Acid Derivatives This table presents expected parameters for this compound based on data from structurally similar compounds.
| Parameter | Expected Value | Conditions |
| λmax 1 (nm) | ~290 - 315 | Acidic to Neutral pH |
| λmax 2 (nm) | ~230 - 250 | Neutral to Alkaline pH |
| Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | 3,000 - 15,000 | Dependent on λmax and pH |
| Typical Solvents | Methanol, Acetonitrile, Phosphate Buffer | For HPLC and direct assay |
| Linear Range | ~0.5 - 50 µg/mL | Method dependent |
Fluorescence spectroscopy offers significantly higher sensitivity and selectivity compared to UV-Vis absorption spectroscopy, making it a powerful tool for trace-level detection. Molecules with aromatic rings and electron-donating groups, such as the phenolic hydroxyl and amino groups in this compound, are often intrinsically fluorescent.
The development of a fluorometric assay involves determining the optimal excitation and emission wavelengths. For the closely related compound 5-aminosalicylic acid (5-ASA), HPLC methods utilizing fluorescence detection have been established with an excitation wavelength (λex) of 300 nm and an emission wavelength (λem) of 406 nm. nih.govupce.cz It is anticipated that this compound would exhibit fluorescence in a similar spectral region. The fluorescence intensity is typically directly proportional to concentration at low levels, providing a basis for highly sensitive quantification.
Furthermore, fluorescence spectroscopy is an invaluable technique for studying molecular interactions. The binding of this compound to macromolecules, such as proteins or nucleic acids, can lead to changes in its fluorescence properties, including shifts in emission wavelength, changes in fluorescence intensity (quenching or enhancement), and alterations in fluorescence lifetime. By monitoring these changes, researchers can elucidate binding mechanisms, determine binding constants, and probe the molecular environment around the binding site.
Table 2: Representative Fluorescence Parameters for Amino-Substituted Hydroxybenzoic Acids This table presents potential parameters for this compound based on analogous compounds.
| Parameter | Expected Value | Significance |
| Excitation λmax (nm) | ~290 - 310 | Wavelength for optimal excitation of fluorescence. |
| Emission λmax (nm) | ~400 - 420 | Wavelength of maximum fluorescence emission. |
| Quantum Yield (ΦF) | 0.05 - 0.3 | Efficiency of the fluorescence process. |
| Fluorescence Lifetime (τ) (ns) | 1 - 10 | Duration of the excited state. |
| Application | Trace Quantification, Binding Assays | High sensitivity for detection and interaction studies. |
Microfluidic and Lab-on-a-Chip Systems for High-Throughput Analysis of this compound
Microfluidic and lab-on-a-chip (LOC) technologies are revolutionizing analytical chemistry by integrating complex laboratory functions onto a single, miniaturized device. nih.goveuropeanpharmaceuticalreview.com These systems offer numerous advantages for the analysis of this compound and its metabolites, including dramatically reduced sample and reagent consumption, faster analysis times, higher throughput, and the potential for automation and portability. mdpi.comnih.gov
A hypothetical LOC system for the analysis of this compound could integrate several key processes. rsc.org The device would typically consist of microchannels etched into a substrate like glass or polydimethylsiloxane (B3030410) (PDMS). mdpi.com A sample containing this compound would be injected into the chip, where it could first undergo on-chip sample preparation, such as filtration or extraction. Subsequently, the analyte and its metabolites could be separated using techniques like microchip capillary electrophoresis (MCE), which separates molecules based on their charge and size as they move through a channel under the influence of an electric field.
Detection is a critical component of the LOC system. Given the expected photophysical properties of the compound, laser-induced fluorescence (LIF) is an ideal detection method due to its exceptional sensitivity, which is necessary for analyzing the small volumes inherent in microfluidic devices. mdpi.com A laser would be focused on the detection window of the microchannel to excite the analyte, and the emitted fluorescence would be collected by a sensitive detector like a photomultiplier tube. This integrated approach allows for the rapid, high-resolution separation and quantification of this compound from complex biological matrices. Such systems are particularly well-suited for metabolomics studies and high-throughput screening applications. nih.goveuropeanpharmaceuticalreview.com
Table 3: Components of a Conceptual Microfluidic System for this compound Analysis
| Component | Function | Material/Technique | Rationale |
| Chip Substrate | Provides the physical platform for microchannels. | Glass, PDMS, Silicon | Optical transparency, chemical inertness, established fabrication methods. |
| Sample Introduction | Injects a precise volume of sample onto the chip. | Electrokinetic or Hydrodynamic Injection | Enables controlled loading of nanoliter-scale volumes. |
| Separation Channel | Separates the analyte from its metabolites and matrix components. | Microchip Capillary Electrophoresis (MCE) | High separation efficiency, rapid analysis times for charged species. |
| Detection System | Quantifies the separated analyte. | Laser-Induced Fluorescence (LIF) | High sensitivity and selectivity, compatible with small detection volumes. |
| Fluidic Control | Manages the movement of fluids within the chip. | Syringe Pumps, Peristaltic Pumps, Electroosmotic Flow | Ensures precise and reproducible flow rates for analysis. |
Material Science and Supramolecular Chemistry Applications of 5 2 Aminoethyl 2 Hydroxybenzoic Acid Derivatives
Design and Synthesis of Functional Materials: A Field Ripe for Discovery
The unique combination of acidic, basic, and phenolic functional groups within the 5-(2-Aminoethyl)-2-hydroxybenzoic acid molecule presents a compelling case for its use in the synthesis of novel functional materials. In theory, the primary amine and carboxylic acid moieties could serve as monomers for polymerization, while the hydroxyl and amino groups could be leveraged for stimuli-responsive characteristics.
Polymeric Materials: A Hypothetical Frontier
The presence of both an amino group and a carboxylic acid group makes this compound a suitable candidate for the synthesis of polyamides through polycondensation reactions. Polyamides are a class of polymers known for their high performance in various applications. researchgate.netrsc.orgmdpi.commdpi.comnih.gov The incorporation of the 2-hydroxybenzoic acid moiety into a polyamide backbone could impart unique thermal and mechanical properties. However, a thorough search of existing literature yields no specific examples of polymers synthesized directly from this compound. The following table outlines the hypothetical properties that such a polymer might exhibit, based on the characteristics of similar aromatic polyamides.
Hypothetical Properties of Polyamides Derived from this compound
| Property | Potential Characteristic | Rationale |
|---|---|---|
| Thermal Stability | High | The aromatic rings in the polymer backbone would likely contribute to good thermal resistance. |
| Solubility | Potentially improved in polar solvents | The presence of the hydroxyl and aminoethyl groups could enhance solubility compared to less functionalized aromatic polyamides. |
| Mechanical Strength | High | Aromatic polyamides are generally known for their strength and rigidity. |
| Chelating Ability | Yes | The presence of hydroxyl, carboxyl, and amino groups could allow the polymer to chelate metal ions. |
This table is speculative and not based on experimental data for polymers derived from this compound.
Smart Materials: An Untapped Potential for Responsiveness
Smart materials, which respond to external stimuli such as pH, temperature, or light, are at the forefront of materials science. nih.govmdpi.comnih.govmdpi.commdpi.comcyclodextrinnews.com The amino and carboxylic acid groups of this compound are ionizable, suggesting that polymers or hydrogels incorporating this molecule could exhibit pH-responsive behavior. nih.govnih.govmdpi.com For instance, in acidic environments, the amino group would be protonated, leading to changes in the material's swelling or solubility. Conversely, in basic conditions, the carboxylic acid group would be deprotonated. This dual pH-responsive nature could be exploited in applications such as drug delivery or sensors. Despite this potential, there is a lack of published research on the use of this compound as a functional component in smart materials.
Supramolecular Assembly: Building Blocks for Ordered Structures
Supramolecular chemistry focuses on the non-covalent interactions that govern the self-assembly of molecules into larger, ordered structures. The aromatic ring, coupled with the hydrogen-bonding capabilities of the hydroxyl, carboxyl, and amino groups, makes this compound an interesting candidate for the formation of supramolecular assemblies.
Self-Assembly into Ordered Structures: Awaiting Exploration
The self-assembly of small molecules into well-defined nanostructures such as nanofibers, nanotubes, and gels is a vibrant area of research. nih.govnih.govuqam.carsc.orgspruijtlab.com Aromatic amino acids, which share some structural similarities with the target compound, are known to self-assemble into ordered structures. nih.gov It is plausible that under specific conditions of pH and solvent, this compound could self-assemble through a combination of hydrogen bonding, π-π stacking of the aromatic rings, and electrostatic interactions. Such self-assembled structures could find applications in biomaterials and electronics. At present, however, there are no specific studies detailing the self-assembly of this compound.
Host-Guest Chemistry: An Unwritten Chapter
Host-guest chemistry involves the formation of complexes where one molecule (the host) encapsulates another molecule (the guest). nih.goviosrphr.orgeuhera.orgrsc.orgnih.govmdpi.com Cyclodextrins are common hosts that can encapsulate aromatic guest molecules. nih.goviosrphr.orgnih.govmdpi.com While there is research on the inclusion complexes of cyclodextrins with related molecules like p-amino benzoic acid, no such studies have been reported for this compound. iosrphr.org The aromatic ring of the molecule could potentially fit within the hydrophobic cavity of a cyclodextrin, leading to changes in its solubility and stability.
Chelation Chemistry and Metal-Organic Frameworks (MOFs): A Promising but Unexplored Avenue
The arrangement of the carboxyl, hydroxyl, and amino groups in this compound makes it an excellent candidate as a chelating ligand for metal ions. This chelation capability is also a prerequisite for its use as a linker in the construction of metal-organic frameworks (MOFs).
MOFs are crystalline porous materials constructed from metal ions or clusters connected by organic linkers. rsc.orgnih.govresearchgate.netrsc.orgnih.govekb.eg The choice of the organic linker is crucial in determining the structure and properties of the resulting MOF. Linkers containing amino and carboxyl groups are widely used in the synthesis of functional MOFs. researchgate.netekb.eg The presence of these groups in this compound, along with the hydroxyl group, provides multiple coordination sites for metal ions. This could lead to the formation of MOFs with interesting topologies and functionalities.
Potential Coordination Modes of this compound in MOFs
| Functional Group | Potential Role in Metal Coordination |
|---|---|
| Carboxylic Acid | Can coordinate to metal centers in a monodentate, bidentate, or bridging fashion. |
| Hydroxyl Group | The oxygen atom can coordinate to a metal center. |
| Amino Group | The nitrogen atom can coordinate to a metal center. |
This table is based on the known coordination chemistry of similar functional groups and is not based on experimental data for this compound.
Despite the strong theoretical potential for this molecule to act as a versatile linker in the synthesis of novel MOFs with applications in gas storage, catalysis, and sensing, there is currently a void in the scientific literature regarding its use for this purpose. The following table summarizes the key characteristics of this compound that make it a promising, yet unexploited, building block in material science.
Summary of Potential Applications and Research Gaps
| Area of Application | Promising Features of this compound | Current Research Status |
|---|---|---|
| Polymeric Materials | Contains both amino and carboxylic acid groups suitable for polycondensation. | No specific polymers reported. |
| Smart Materials | Ionizable amino and carboxylic acid groups suggest pH-responsiveness. | No specific smart materials reported. |
| Supramolecular Assembly | Aromatic ring and hydrogen-bonding groups favor self-assembly. | No studies on self-assembly reported. |
| Host-Guest Chemistry | Aromatic structure is suitable for encapsulation by hosts like cyclodextrins. | No host-guest complexes reported. |
| Chelation and MOFs | Multiple coordinating groups (carboxyl, hydroxyl, amino) for metal binding. | No specific MOFs or detailed chelation studies reported. |
Synthesis and Characterization of Metal Complexes of this compound
No specific studies detailing the synthesis and characterization of metal complexes directly using this compound as a ligand could be located. The scientific literature describes the formation of metal complexes with other isomers and derivatives of aminobenzoic or hydroxybenzoic acids, but not with this specific molecule. researchgate.netresearchgate.netjchemlett.com
Fabrication of MOFs with this compound as a Linker
There is no available research demonstrating the use of this compound as an organic linker in the fabrication of Metal-Organic Frameworks (MOFs). Studies on MOF synthesis frequently employ other functionalized benzoic acids, such as p-hydroxybenzoic acid or 2-amino-1,4-benzenedicarboxylic acid, but specific data for the subject compound is absent. rsc.orgnih.govuniversityofgalway.ie
Application of this compound in Nanoscience and Nanotechnology
Similarly, the role of this compound in the field of nanoscience and nanotechnology appears to be undocumented in scholarly articles.
Surface Functionalization of Nanomaterials with this compound
No literature was found that describes the use of this compound for the surface functionalization of nanomaterials. Research in this area often involves a wide array of organic molecules, including other benzoic acid derivatives, to modify nanoparticle surfaces for various applications, but this specific compound is not mentioned. nih.govresearchgate.netnih.govmdpi.com
Role of this compound in Nanomaterial Synthesis
The function of this compound as a capping or reducing agent in the synthesis of nanomaterials is not described in the available literature. While related molecules like p-hydroxybenzoic acid have been shown to act as both reducing and capping agents in the formation of nanoparticles, this dual role has not been reported for this compound. frontiersin.orgsemanticscholar.orgresearchgate.netresearchgate.net
Future Research Directions and Emerging Applications of 5 2 Aminoethyl 2 Hydroxybenzoic Acid
Integration of Artificial Intelligence and Machine Learning in 5-(2-Aminoethyl)-2-hydroxybenzoic Acid Research
The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and chemical research, shifting paradigms from traditional trial-and-error methods to more data-driven, rational approaches. nih.gov These computational tools offer immense potential to accelerate the investigation of this compound by predicting its properties, optimizing its synthesis, and identifying novel biological targets.
| AI/ML Model Type | Potential Application in this compound Research | Research Focus |
| Recurrent Neural Networks (RNNs) | Generating novel derivatives with desired molecular characteristics. nih.gov | De novo drug design |
| Graph Neural Networks (GNNs) | Predicting bioactivity and physicochemical properties based on molecular structure. youtube.com | Property prediction |
| Active Learning (AL) | Iteratively guiding the synthesis and testing of new derivatives to accelerate discovery. scispace.com | Optimization of lead compounds |
| Natural Language Processing (NLP) | Mining scientific literature to uncover novel connections and potential applications. | Knowledge discovery |
Novel Synthetic Strategies and Biocatalytic Approaches for this compound
The development of efficient, scalable, and sustainable synthetic routes is paramount for the practical application of any chemical compound. Future research into the synthesis of this compound is likely to move beyond classical methods towards more innovative strategies. For related compounds like 2-hydroxy-5-aminobenzoic acid, methods such as the Kolbe-Schmitt synthesis have been explored, which involves the carboxylation of a phenoxide. google.com Adapting and optimizing such routes or developing entirely new synthetic pathways, potentially utilizing flow chemistry or microwave-assisted synthesis, could lead to higher yields and reduced environmental impact. researchgate.net
A particularly promising avenue is the use of biocatalysis. Enzyme-catalyzed reactions offer exceptional selectivity and can operate under mild conditions, significantly improving the sustainability of chemical synthesis. nih.gov Enzymes such as lyases, which can catalyze the addition of amines to substrates, could potentially be engineered for the asymmetric synthesis of N-substituted derivatives of this compound. rsc.org The development of biocatalytic cascades, where multiple enzymatic reactions are performed in a single pot, could further streamline the synthesis process, avoiding the need for purification of intermediates and reducing waste. nih.govscilit.com
| Synthetic Approach | Description | Potential Advantages for this compound |
| Flow Chemistry | Continuous reaction process in a tube or pipe reactor. | Improved reaction control, safety, and scalability. |
| Microwave-Assisted Synthesis | Use of microwave radiation to heat reactions. | Rapid reaction times and increased yields. |
| Biocatalysis (Engineered Enzymes) | Use of enzymes as catalysts for specific chemical transformations. rsc.org | High selectivity, mild reaction conditions, and reduced environmental impact. |
| Biocatalytic Cascades | Multi-step synthesis using several enzymes in one pot. nih.gov | Increased efficiency, reduced waste, and circumvention of unstable intermediates. |
Advanced Characterization Techniques for Complex Systems Involving this compound
A thorough understanding of the structure and behavior of this compound, especially within complex biological or material systems, requires sophisticated analytical techniques. While standard methods like Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy are essential for basic structural elucidation ontosight.aimdpi.com, future research will necessitate more advanced approaches.
To probe the interactions of this compound with biological macromolecules, techniques such as saturation transfer difference (STD) NMR and surface plasmon resonance (SPR) could be employed. These methods provide valuable information about binding events and kinetics. For studying the compound within solid-state materials, techniques like solid-state NMR (ssNMR) and advanced X-ray diffraction methods will be crucial. Computational modeling and molecular dynamics simulations will play a vital role in complementing experimental data, providing atomic-level insights into the conformational dynamics and interaction profiles of this compound and its complexes. researchgate.net
Expanding the Scope of Biochemical and Enzymatic Investigations of this compound
The structural similarity of this compound to salicylic (B10762653) acid suggests a range of potential biological activities. Research on related 2-hydroxybenzoic acid derivatives has identified them as inhibitors of enzymes like SIRT5, a sirtuin deacetylase implicated in metabolic regulation and cancer. nih.govnih.gov Future biochemical investigations should explore whether this compound or its derivatives exhibit similar inhibitory activity against sirtuins or other enzyme families.
Furthermore, studies on aspirin (B1665792) derivatives have shown effects on thermotolerance and stress response pathways in model organisms like Caenorhabditis elegans. mdpi.comresearchgate.net It would be valuable to investigate if this compound can modulate similar stress-response pathways, such as those involving heat shock proteins. researchgate.net High-throughput screening assays, coupled with proteomic and metabolomic analyses, could rapidly identify the cellular targets and biochemical pathways affected by this compound, paving the way for new therapeutic hypotheses.
Development of Next-Generation Analytical Tools for this compound Detection
The ability to accurately and sensitively detect this compound in various matrices, such as biological fluids or environmental samples, is critical for both research and potential future applications. While conventional analytical methods like High-Performance Liquid Chromatography (HPLC) are standard, there is a need for next-generation tools that offer higher sensitivity, selectivity, and portability.
Future research could focus on developing electrochemical sensors or biosensors for the real-time detection of the compound. These sensors could be based on molecularly imprinted polymers (MIPs) or specific enzymes that interact with the target molecule. Additionally, advancements in mass spectrometry, such as ambient ionization techniques, could enable the rapid and direct analysis of samples with minimal preparation, facilitating high-throughput analysis in various research settings.
Exploration of New Material Science Applications for this compound Derivatives
The functional groups present in this compound—a carboxylic acid, a hydroxyl group, and a primary amine—make it an attractive building block for new materials. Benzoic acid derivatives are already utilized in materials science, and the unique combination of functionalities in this specific molecule opens up new possibilities. ontosight.ai
Derivatives of this compound could be explored as monomers for the synthesis of novel polymers, such as polyamides or polyesters, with tailored properties like thermal stability or biodegradability. The presence of both a hydrogen bond donor (amine, hydroxyl) and acceptor (carbonyl, hydroxyl) suggests potential applications in the design of supramolecular assemblies and hydrogels. Furthermore, the molecule's ability to chelate metal ions could be exploited to create new coordination polymers or metal-organic frameworks (MOFs) with potential applications in catalysis, gas storage, or sensing. researchgate.net
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 5-(2-Aminoethyl)-2-hydroxybenzoic acid?
- Methodological Answer : The compound can be synthesized via functionalization of the salicylic acid backbone. Key steps include halogenation (e.g., bromination using 5-bromosalicylic acid as a precursor) followed by coupling reactions. For example, Suzuki-Miyaura cross-coupling with boronic acids under microwave-assisted conditions (100°C, 15 minutes) achieves high yields in aqueous media . Alternatively, alkylation of the aminoethyl group can be performed using iodomethane and potassium carbonate in polar aprotic solvents like DMF .
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- Methodological Answer :
- X-ray Diffraction (XRD) : Resolve crystal structure and hydrogen-bonding networks using SHELXL refinement .
- FT-IR and UV-Vis Spectroscopy : Validate functional groups (e.g., hydroxyl, carboxyl) and conjugation effects via B3LYP/6-311++G(d,p) computational models .
- NMR : Analyze splitting patterns to confirm substitution positions, particularly for halogenated derivatives (e.g., 5-(4-chlorophenylsulfonamido)-2-hydroxybenzoic acid) .
Q. How can researchers ensure purity during synthesis?
- Methodological Answer : Use a combination of HPLC (C18 columns, methanol/water mobile phase) for quantitative analysis and TLC (silica gel, UV visualization) for rapid purity checks . Elemental analysis (C, H, N) further validates stoichiometry .
Advanced Research Questions
Q. What computational strategies predict the reactivity of this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) with the B3LYP functional and 6-311++G(d,p) basis set models electron localization (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack. For example, the LUMO of 5-(2-chloroacetamide)-2-hydroxybenzoic acid localizes on the chloroacetamide group, indicating susceptibility to nucleophilic substitution .
Q. How can functionalization of the aminoethyl group enhance bioactivity?
- Methodological Answer :
- Sulfonamide Derivatives : React with 4-chlorophenylsulfonyl chloride to introduce antibacterial motifs. Monitor mass shifts (e.g., M+2 for halogenated products) via high-resolution mass spectrometry .
- Hydrazone Conjugates : Link to indole derivatives (e.g., 3-(2-hydroxyethyl)-1H-indol-2-yl) to design metastasis inhibitors. Validate via in vivo tumor models in Wistar rats .
Q. How should researchers address contradictions in reported bioactivity data?
- Methodological Answer : Discrepancies between in vitro and in vivo results (e.g., anti-inflammatory activity) may arise from metabolic instability. Use pharmacokinetic profiling (HPLC-MS/MS plasma analysis) to assess bioavailability and half-life in Wistar rats. Compare tissue distribution and metabolite identification (e.g., glucuronide conjugates) .
Q. What experimental designs optimize the compound’s anti-inflammatory properties?
- Methodological Answer :
- In Vitro Assays : Test COX-2 inhibition using recombinant enzymes and NSAID benchmarks (e.g., diflunisal) .
- In Vivo Models : Administer derivatives (e.g., 5-[(4-carboxybutanoyl)amino]-2-hydroxybenzoic acid) orally to rats and measure prostaglandin E2 (PGE2) levels in colon tissue .
Data Analysis and Validation
Q. What advanced techniques validate binding interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Simulate binding to GroEL/ES chaperones using AutoDock Vina. Compare docking scores with known inhibitors (e.g., DMSO controls) .
- Surface Plasmon Resonance (SPR) : Quantify affinity constants (KD) for sulfonamide derivatives binding to bacterial proteins .
Q. How can researchers reconcile conflicting spectroscopic data for derivatives?
- Methodological Answer : Contradictions in NMR splitting patterns (e.g., para vs. ortho substitution) are resolved via NOESY experiments to confirm spatial proximity of protons. For halogenated derivatives, isotopic splitting (e.g., M+2 peaks in mass spectra) confirms substitution patterns .
Notes for Methodological Rigor
- Synthetic Reproducibility : Document reaction conditions (e.g., solvent purity, inert atmosphere) to mitigate batch-to-batch variability .
- Ethical Compliance : Adhere to OECD guidelines for in vivo studies, including humane endpoints and tissue collection protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
